4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile
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Overview
Description
4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile is a chemical compound known for its unique structure and properties It features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with a suitable phenol derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer processes, influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile: shares similarities with other diazenyl compounds, such as azobenzenes and diazo compounds.
Azobenzenes: These compounds also contain a diazenyl group but differ in their substituents and overall structure.
Diazo Compounds: These compounds have a similar diazenyl group but may have different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry.
Properties
CAS No. |
917608-02-7 |
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Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-[[4-(2-hydroxyethoxy)-3-propan-2-ylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)17-11-16(7-8-18(17)23-10-9-22)21-20-15-5-3-14(12-19)4-6-15/h3-8,11,13,22H,9-10H2,1-2H3 |
InChI Key |
XKDZTLUFRITBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)C#N)OCCO |
Origin of Product |
United States |
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